![molecular formula C12H13NO2 B3022845 methyl 4,7-dimethyl-1H-indole-2-carboxylate CAS No. 187607-75-6](/img/structure/B3022845.png)
methyl 4,7-dimethyl-1H-indole-2-carboxylate
Overview
Description
Indole derivatives are a significant class of heterocyclic compounds that have been found in many important synthetic drug molecules . They are known to bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Synthesis Analysis
The synthesis of indole derivatives often involves several steps, including nitro reduction, intramolecular condensation, and nucleophilic addition . The specific synthesis process can vary depending on the desired indole derivative .Molecular Structure Analysis
Indole is a benzopyrrole, which means it contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature . The specific molecular structure of “methyl 4,7-dimethyl-1H-indole-2-carboxylate” would likely include these features, along with additional functional groups.Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions. For example, similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
Indole derivatives are typically crystalline and colorless in nature with specific odors . The physical and chemical properties of a specific indole derivative like “methyl 4,7-dimethyl-1H-indole-2-carboxylate” would depend on its molecular structure.Scientific Research Applications
Antiviral Agents
Indole derivatives, including methyl 4,7-dimethyl-1H-indole-2-carboxylate, have shown significant potential as antiviral agents. These compounds can inhibit the replication of various viruses, including influenza and Coxsackie viruses. The structural flexibility of indole derivatives allows for the development of potent antiviral drugs with high selectivity and efficacy .
Anticancer Research
Methyl 4,7-dimethyl-1H-indole-2-carboxylate is also explored in anticancer research. Indole derivatives are known for their ability to interfere with cancer cell proliferation and induce apoptosis. They can target multiple pathways involved in cancer progression, making them valuable candidates for developing new anticancer therapies .
Antimicrobial Applications
The antimicrobial properties of indole derivatives make them useful in combating bacterial and fungal infections. Methyl 4,7-dimethyl-1H-indole-2-carboxylate has been studied for its effectiveness against various microbial strains, showing promise as a broad-spectrum antimicrobial agent .
Anti-inflammatory Agents
Indole derivatives have been investigated for their anti-inflammatory properties. Methyl 4,7-dimethyl-1H-indole-2-carboxylate can inhibit the production of pro-inflammatory cytokines and reduce inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Mechanism of Action
Target of Action
Methyl 4,7-dimethyl-1H-indole-2-carboxylate, like many indole derivatives, is believed to interact with multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . These compounds often mimic different protein structures, binding to enzymes in a reversible manner .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4,7-dimethyl-1H-indole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-4-5-8(2)11-9(7)6-10(13-11)12(14)15-3/h4-6,13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQUXXYSYNUUGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=C(C=C1)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405801 | |
Record name | methyl 4,7-dimethyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4,7-dimethyl-1H-indole-2-carboxylate | |
CAS RN |
187607-75-6 | |
Record name | methyl 4,7-dimethyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.